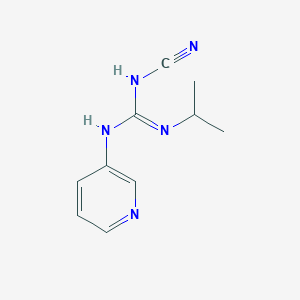

Guanidine, N-cyano-N'-(1-methylethyl)-N''-3-pyridinyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Guanidine, N-cyano-N’-(1-methylethyl)-N’'-3-pyridinyl-, also known as 1-Cyano-3-isopropylguanidine, is a chemical compound with the empirical formula C5H10N4 . It has a molecular weight of 126.16 .

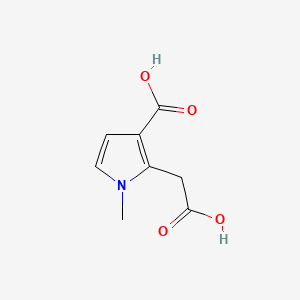

Molecular Structure Analysis

The molecular structure of Guanidine, N-cyano-N’-(1-methylethyl)-N’'-3-pyridinyl- consists of 5 carbon atoms, 10 hydrogen atoms, and 4 nitrogen atoms . The InChI representation of the molecule isInChI=1S/C5H10N4/c1-4(2)9-5(7)8-3-6/h4H,1-2H3,(H3,7,8,9) . Physical And Chemical Properties Analysis

Guanidine, N-cyano-N’-(1-methylethyl)-N’'-3-pyridinyl- has a molecular weight of 126.16 g/mol . It has a computed XLogP3-AA value of -0.1, indicating its solubility in water and lipids . It has 2 hydrogen bond donor counts and 2 hydrogen bond acceptor counts . The exact mass and monoisotopic mass of the compound is 126.090546336 g/mol . The topological polar surface area is 74.2 Ų .科学的研究の応用

Synthesis of Heterocyclic Compounds

This compound serves as a precursor in the synthesis of various heterocyclic compounds due to its active functional groups. The cyano and guanidine groups facilitate multiple reactions, including cyclization with aldehydes and ketones to form imidazoles, pyrimidines, and other nitrogen-containing rings essential in pharmaceuticals and agrochemicals .

Biological Activity Studies

The structural motif of cyano-guanidine is common in molecules exhibiting biological activity. Research often focuses on synthesizing derivatives and evaluating their potential as therapeutic agents, such as antihypertensive drugs, due to their ability to interact with biological targets .

Analytical Chemistry Applications

In analytical chemistry, this compound can be used to develop novel reagents for the detection and quantification of biomolecules. Its reactivity allows for the formation of chromogenic or fluorogenic derivatives, aiding in various assay developments .

Material Science

The compound’s unique structure makes it suitable for the development of new materials with specific properties. It can be incorporated into polymers or coatings to enhance durability or confer additional functionalities like antimicrobial activity .

Agricultural Chemistry

In the field of agricultural chemistry, derivatives of this compound are explored for their potential use as pesticides or herbicides. The cyano and guanidine groups are key for the biological activity against pests and weeds .

Chemical Intermediate

It acts as an intermediate in organic synthesis, particularly in the formation of cyanoacetamide derivatives. These derivatives are crucial for further chemical transformations leading to a wide range of industrially significant compounds .

Catalysis

Researchers are investigating the use of this compound in catalysis. Its structure could potentially offer a new class of organocatalysts, promoting various chemical reactions with high efficiency and selectivity .

Environmental Science

Lastly, the compound’s derivatives could be utilized in environmental science, particularly in the removal of pollutants. Its reactive groups might bind to contaminants, aiding in water purification processes .

特性

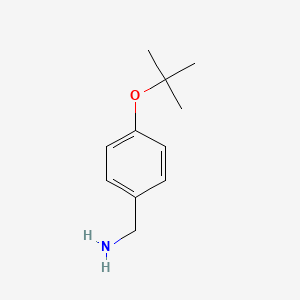

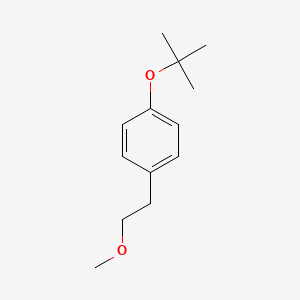

IUPAC Name |

1-cyano-2-propan-2-yl-3-pyridin-3-ylguanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5/c1-8(2)14-10(13-7-11)15-9-4-3-5-12-6-9/h3-6,8H,1-2H3,(H2,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLHNOAUGSNXENE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

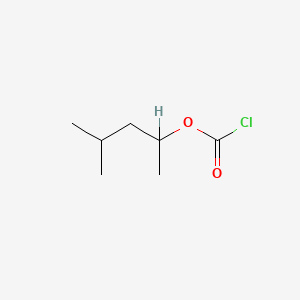

Canonical SMILES |

CC(C)N=C(NC#N)NC1=CN=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40985882 |

Source

|

| Record name | N''-Cyano-N-propan-2-yl-N'-pyridin-3-ylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40985882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67026-34-0 |

Source

|

| Record name | Guanidine, N-cyano-N'-(1-methylethyl)-N''-3-pyridinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067026340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N''-Cyano-N-propan-2-yl-N'-pyridin-3-ylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40985882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。